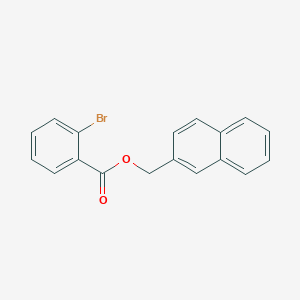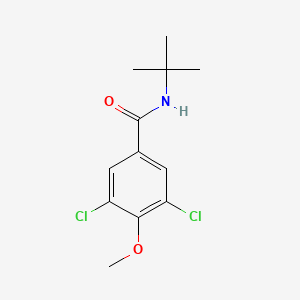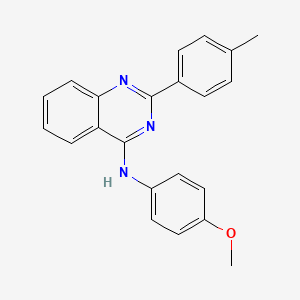
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPEA belongs to the class of acrylamides, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been found to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
未来方向
There are several future directions for research on N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide. One direction is to further investigate its potential pharmacological properties, including its anticancer, anti-inflammatory, and antioxidant activities. Another direction is to study the mechanism of action of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide in more detail, which could provide insights into its therapeutic potential. Additionally, future studies could explore the potential toxicity of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide and evaluate its safety for use in vivo.
合成方法
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 4-ethoxybenzaldehyde, followed by reaction with acryloyl chloride in the presence of triethylamine. The purity and yield of N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can be optimized by using different reaction conditions and purification methods.
科学研究应用
N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have antioxidant properties by scavenging free radicals.
属性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBVVWZQZMNSZ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)


![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
